molecular formula C12H9N3O3 B4897683 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one

5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B4897683
M. Wt: 243.22 g/mol
InChI Key: XSSOSJHRUVFLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including synaptic plasticity, learning, memory, and cardiac function.

Mechanism of Action

5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one works by binding to the calmodulin-binding domain of CaMKII, thereby preventing the activation of the enzyme. CaMKII is a key regulator of many cellular processes, including synaptic plasticity, learning, and memory. By inhibiting CaMKII activity, 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of CaMKII in various tissues, including the brain, heart, and skeletal muscle. 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has also been shown to reduce the frequency of spontaneous miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating a role in synaptic transmission. Additionally, 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has been shown to reduce the contractility of cardiac myocytes, suggesting a role in cardiac function.

Advantages and Limitations for Lab Experiments

5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has several advantages as a research tool. It is a potent and selective inhibitor of CaMKII, making it a useful tool for studying the role of CaMKII in various cellular processes. 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has some limitations as a research tool. It is not cell-permeable, meaning that it cannot penetrate cell membranes and may not be effective in some experimental systems. Additionally, 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has been shown to have off-target effects on other enzymes, including protein kinase A (PKA) and protein kinase C (PKC).

Future Directions

There are several future directions for research on 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the role of CaMKII in neurological disorders, such as Alzheimer's disease and schizophrenia. 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one could be used to investigate the mechanisms underlying these disorders and potentially identify new therapeutic targets. Another area of interest is the development of new CaMKII inhibitors with improved selectivity and cell permeability. Finally, 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one could be used in combination with other research tools, such as optogenetics and imaging techniques, to provide a more comprehensive understanding of CaMKII function in various cellular processes.
In conclusion, 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one is a potent and selective inhibitor of CaMKII that has been extensively used as a research tool to investigate the role of CaMKII in various cellular processes. It has several advantages as a research tool, including its potency and selectivity, but also has some limitations, including its lack of cell permeability and off-target effects. Future research on 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one could provide insights into the mechanisms underlying neurological disorders and lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one involves several steps, including the condensation of 2,4,6-cycloheptatrien-1-one with 2-aminopyridine, followed by nitration and reduction of the resulting product. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has been extensively used as a research tool to investigate the role of CaMKII in various cellular processes. It has been shown to inhibit CaMKII activity in a dose-dependent manner, both in vitro and in vivo. 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one has also been used to study the role of CaMKII in synaptic plasticity, learning, and memory. Studies have shown that 5-nitro-2-(2-pyridinylamino)-2,4,6-cycloheptatrien-1-one can block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory.

properties

IUPAC Name

5-nitro-2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11-7-5-9(15(17)18)4-6-10(11)14-12-3-1-2-8-13-12/h1-8H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSOSJHRUVFLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one

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